2,3-Difluoro-1-methyl-4-(trichloromethoxy)benzene 2,3-Difluoro-1-methyl-4-(trichloromethoxy)benzene
Brand Name: Vulcanchem
CAS No.: 1404195-01-2
VCID: VC2725037
InChI: InChI=1S/C8H5Cl3F2O/c1-4-2-3-5(7(13)6(4)12)14-8(9,10)11/h2-3H,1H3
SMILES: CC1=C(C(=C(C=C1)OC(Cl)(Cl)Cl)F)F
Molecular Formula: C8H5Cl3F2O
Molecular Weight: 261.5 g/mol

2,3-Difluoro-1-methyl-4-(trichloromethoxy)benzene

CAS No.: 1404195-01-2

Cat. No.: VC2725037

Molecular Formula: C8H5Cl3F2O

Molecular Weight: 261.5 g/mol

* For research use only. Not for human or veterinary use.

2,3-Difluoro-1-methyl-4-(trichloromethoxy)benzene - 1404195-01-2

Specification

CAS No. 1404195-01-2
Molecular Formula C8H5Cl3F2O
Molecular Weight 261.5 g/mol
IUPAC Name 2,3-difluoro-1-methyl-4-(trichloromethoxy)benzene
Standard InChI InChI=1S/C8H5Cl3F2O/c1-4-2-3-5(7(13)6(4)12)14-8(9,10)11/h2-3H,1H3
Standard InChI Key KJQFWISDOBTJNX-UHFFFAOYSA-N
SMILES CC1=C(C(=C(C=C1)OC(Cl)(Cl)Cl)F)F
Canonical SMILES CC1=C(C(=C(C=C1)OC(Cl)(Cl)Cl)F)F

Introduction

Fundamental Properties and Structure

2,3-Difluoro-1-methyl-4-(trichloromethoxy)benzene features a benzene ring with four distinct substituents: two fluorine atoms at positions 2 and 3, a methyl group at position 1, and a trichloromethoxy group (OCCl3) at position 4. The compound is cataloged with CAS Registry Number 1404195-01-2 . Based on its structure, it has a molecular formula of C8H5Cl3F2O with a calculated molecular weight of approximately 261.48 g/mol.

Table 1: Basic Properties of 2,3-Difluoro-1-methyl-4-(trichloromethoxy)benzene

PropertyValueReference
Chemical Name2,3-Difluoro-1-methyl-4-(trichloromethoxy)benzene
CAS Registry Number1404195-01-2
Molecular FormulaC8H5Cl3F2ODerived from structure
Molecular Weight~261.48 g/molCalculated from formula
Storage ConditionsRoom temperature
ManufacturerMATRIX SCIENTIFIC
Physical StateNot specified in available literature-

Comparative Analysis with Related Compounds

To better understand the properties and potential applications of 2,3-Difluoro-1-methyl-4-(trichloromethoxy)benzene, it is valuable to compare it with structurally similar compounds. This comparative analysis provides insights into how specific structural features influence chemical behavior and applications.

Fluorinated aromatic compounds have gained significant attention in recent decades due to their unique properties. The trifluoromethoxy group (-OCF3), which is structurally similar to the trichloromethoxy group (-OCCl3) in our target compound, has found "increased utility as a substituent in bioactives, but it is still perhaps the least well understood fluorine substituent in currency" . This parallel suggests potential similar applications for trichloromethoxy-containing compounds.

Several compounds sharing partial structural similarities with 2,3-Difluoro-1-methyl-4-(trichloromethoxy)benzene have been documented in the literature:

  • 1,3-Difluoro-2-(trichloromethyl)benzene (CAS: 93632-85-0) shares the difluoro substitution pattern but has a directly attached trichloromethyl group rather than a trichloromethoxy group .

  • 2,3-Difluoro-1-methoxy-4-nitrobenzene (CAS: 66684-59-1) maintains the same 2,3-difluoro-1-methoxy pattern but replaces the trichloromethoxy group with a nitro group .

  • 1-Methyl-4-(trichloromethyl)benzene (CAS: 3335-35-1) contains both methyl and trichloromethyl groups but lacks the fluorine atoms and has a different substitution pattern .

Table 2: Comparison with Structurally Related Compounds

CompoundCAS NumberStructural SimilaritiesKey DifferencesReference
1,3-Difluoro-2-(trichloromethyl)benzene93632-85-0Contains difluoro and trichloromethyl groupsDifferent substitution pattern, lacks methoxy linkage
2,3-Difluoro-1-methoxy-4-nitrobenzene66684-59-12,3-Difluoro pattern, similar methoxy groupContains nitro group instead of trichloromethoxy
1-Methyl-4-(trichloromethyl)benzene3335-35-1Contains methyl group and trichloromethyl moietyLacks fluorine atoms, different substitution pattern
1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene174350-05-12,3-Difluoro pattern, similar alkoxy groupDifferent substituents, more complex structure
Synthetic StepKey ReagentsReaction ConditionsSource InformationReference
FluorinationHydrogen fluoride, Lewis acid catalystLiquid phase, controlled temperatureUsed for trichloromethoxy-benzene fluorination
Introduction of trichloromethoxy groupChlorination followed by substitutionHigh-temperature, autoclave conditionsSimilar to methods for related compounds
Halogen exchangeHydrogen fluoride80-100°C, autoclave, nitrogen atmosphereUsed for trichloromethyl/trifluoromethyl transformations
FieldPotential ApplicationSupporting EvidenceReference
Pharmaceutical ResearchBuilding block for drug candidates10% of pharmaceuticals contain fluorine atoms
Agrochemical DevelopmentComponent in pesticide formulations15% of pesticides contain fluorine atoms
Materials ScienceLiquid crystal monomersSimilar compounds used as LCMs
Organic SynthesisIntermediate for complex moleculesHalogenated structures valuable in synthesisInferred

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